2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline
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Overview
Description
2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline is an organic compound that features a thiazole ring substituted with a methyl group at the 4-position and an aniline ring substituted with a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the methyl and trifluoromethyl groups through electrophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid: Another heterocyclic compound with potential biological activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives:
Uniqueness
2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiazole and trifluoromethyl groups contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H9F3N2S |
---|---|
Molecular Weight |
258.26 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H9F3N2S/c1-6-5-17-10(16-6)8-3-2-7(4-9(8)15)11(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
GKWBPZVVNIDFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(C=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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